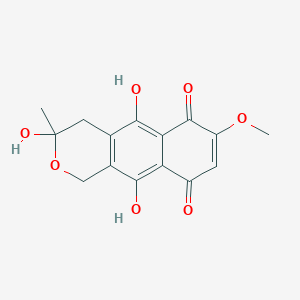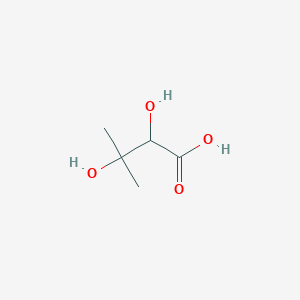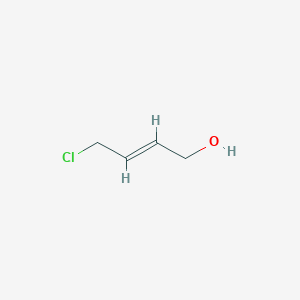
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione
概要
説明
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, also known as 2-Acetyldimedone or Dde, is a chemical compound with the formula C10H14O3 . It is used as a protecting group reagent for primary amines .
Synthesis Analysis
The synthesis of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione involves various processes. One such process involves C−H activation/intramolecular cyclization . It is also used in condensation reactions with aromatic aldehydes in ethylene glycol .Molecular Structure Analysis
The molecular structure of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione can be represented by the linear formula (CH3)2C6H6(=O)2 . It has a molecular weight of 182.22 .Chemical Reactions Analysis
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is involved in various chemical reactions. For instance, it is used in C−H activation/intramolecular cyclization . It can also be used in condensation reactions with aromatic aldehydes in ethylene glycol .Physical And Chemical Properties Analysis
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is a powder with a melting point of 36-40 °C . It has a molecular weight of 182.22 . The compound is not soluble in water .科学的研究の応用
Chemical Synthesis
“2-Acetyl-5,5-dimethylcyclohexane-1,3-dione” is used in chemical synthesis . It is a compound with a molecular formula of C10H14O3 and a molecular weight of 182.22 . It is also known by the synonyms “2-Acetyldimedone” and "Dde" .
Peptide Synthesis
This compound is used as a protecting group reagent for primary amines . The cleavage of this protecting group occurs orthogonally to other amine protections . This makes it useful in peptide synthesis, where protecting groups are often required to prevent unwanted side reactions.
Pharmaceutical Intermediate
“2-Acetyl-5,5-dimethylcyclohexane-1,3-dione” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
Furannulation Strategy
It is part of the furannulation strategy for the synthesis of naturally occurring fused 3-methylfurans . Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen atom. They are found in a wide range of natural products and are also important in the field of organic synthesis.
Material Science
In the field of material science, this compound is used due to its specific physical properties. It is a solid at 20°C and has a melting point between 34.0 to 38.0 °C .
Safety and Handling
While not a direct application, it’s important to note the safety and handling procedures associated with “2-Acetyl-5,5-dimethylcyclohexane-1,3-dione”. It is classified as causing skin irritation and serious eye irritation . Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .
作用機序
Target of Action
The primary target of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is primary amines . This compound acts as a protecting group reagent for primary amines . The role of a protecting group is to temporarily mask a functional group from participating in a reaction, allowing other reactions to be carried out selectively .
Mode of Action
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione interacts with its targets (primary amines) through a process known as protection . This involves the formation of a covalent bond between the protecting group and the functional group (in this case, the primary amine). The cleavage of this protecting group occurs orthogonally to other amine protections , meaning it can be removed without affecting other protecting groups present in the molecule .
Biochemical Pathways
It is known that the compound plays a crucial role inpeptide synthesis , which is a fundamental biochemical pathway involved in the production of proteins.
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary result of the action of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is the protection of primary amines . This allows for selective reactions to be carried out on a molecule without affecting the primary amine group . Once the desired reactions have been completed, the protecting group can be removed, revealing the original primary amine .
Action Environment
The action of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione can be influenced by environmental factors. For instance, it is known that the compound is stable under dry conditions , but its solutions can decompose and oxidize even under sheltered light . Therefore, it is crucial to consider these factors when using this compound to ensure its efficacy and stability.
Safety and Hazards
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is classified as a warning signal under the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
特性
IUPAC Name |
2-acetyl-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSKWKZDPHAQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CC(CC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334029 | |
| Record name | 2-Acetyldimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | |
CAS RN |
1755-15-3 | |
| Record name | 2-Acetyldimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione in chemical synthesis?
A: 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is a valuable building block in organic synthesis, particularly for constructing complex heterocyclic compounds. For instance, it serves as a precursor in synthesizing 8-azasteroids. [] This involves its condensation reaction with 6,7-dimethoxy-2,3-dihydroisoquinoline to yield the 8-azasteroid derivative. []
Q2: Are there any reported biological activities associated with compounds derived from 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione?
A: Yes, research indicates that 8-azasteroids synthesized using 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione exhibit promising pesticidal activities. [] Specifically, they have shown herbicidal effects against certain weeds like Amaranthus retroflexus and Brassica rapa, and insecticidal activity against pests such as Toxoptera graminum. []
Q3: What spectroscopic techniques are typically employed to characterize 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione and its derivatives?
A: Researchers utilize various spectroscopic methods to confirm the structure of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione and its derivatives. These include Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] These techniques provide insights into the functional groups present and the overall structure of the molecule. For example, IR spectroscopy confirms the presence of specific functional groups such as enaminodiketone and enimine ketone groups in the derivatives. []
Q4: Beyond pesticide development, are there other potential applications for 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione?
A: While the provided research primarily focuses on pesticidal applications, 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione holds potential for broader applications. Its ability to form Schiff bases with ammonia [] suggests its utility in studying tautomeric equilibria and electronic delocalization in organic molecules. Additionally, its structural features may make it suitable for developing other bioactive compounds or exploring its coordination chemistry with metal ions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




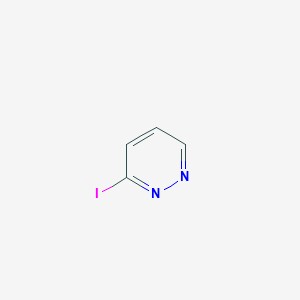
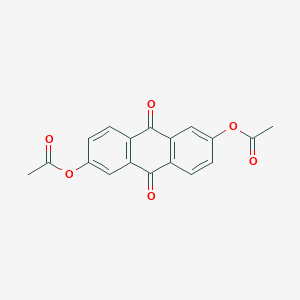
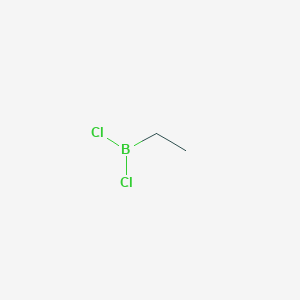

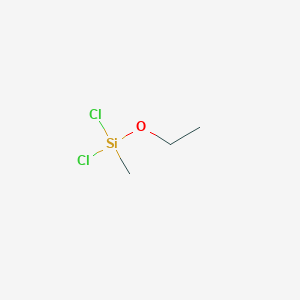

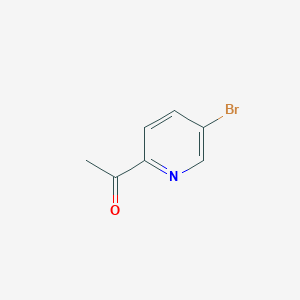
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
